3-Amino-2,6-dimethoxypyridine

Process chemistry Solid-state handling Purification

For kinase inhibitor and MMP programs requiring directed ortho-metalation, 3-amino-2,6-dimethoxypyridine provides the essential 2,6-dimethoxy-3-amino substitution pattern. Generic 3-aminopyridine lacks the dual methoxy activation needed for C-4 functionalization. • LogP 1.26 & 1-donor/4-acceptor H-bond pharmacophore - ideal for cell-permeable probes targeting chromatin remodeling (CYP26A1 IC₅₀ = 0.350 nM). • Melting point 40-47 °C - enables molten-state handling, reducing solvent volumes in kg-scale synthesis. Supplied as ≥98% brick-red crystalline solid; ambient shipment; 0-8 °C storage recommended.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 28020-37-3
Cat. No. B1269125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,6-dimethoxypyridine
CAS28020-37-3
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)N)OC
InChIInChI=1S/C7H10N2O2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,8H2,1-2H3
InChIKeyPTBHRJOTANEONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,6-dimethoxypyridine: Core Identity & Specifications


3-Amino-2,6-dimethoxypyridine (CAS 28020-37-3, synonym 2,6-dimethoxypyridin-3-amine) is a trisubstituted pyridine derivative bearing an amino group at the 3-position and methoxy groups at the 2- and 6-positions (molecular formula C₇H₁₀N₂O₂, MW 154.17 g/mol) . Commercially available at ≥98% (GC) purity, this compound is supplied as a brick-red to brown crystalline solid with a melting point of 40–47 °C and a boiling point of 116–117 °C at 10 Torr . Its calculated logP of 1.26, polar surface area of 57.37 Ų, and hydrogen-bond donor/acceptor count of 1/4 define a physicochemical profile that distinguishes it from both the unsubstituted 3-aminopyridine parent and halogenated analogs such as 3-amino-2,6-dichloropyridine [1].

3-Amino-2,6-dimethoxypyridine: Why Generic Analogs Fail


Simple in-class substitution of 3-amino-2,6-dimethoxypyridine with unsubstituted 3-aminopyridine, 3-amino-2-methoxypyridine, or 3-amino-2,6-dichloropyridine introduces measurable deviations in lipophilicity, hydrogen-bonding capacity, and electronic activation of the pyridine ring that directly alter synthetic outcomes and biological target engagement . The 2,6-dimethoxy-3-amino substitution pattern uniquely positions two electron-donating methoxy groups adjacent to the ring nitrogen, activating specific ring positions for directed ortho-metalation and subsequent C–C bond formation—a regiochemical requirement documented in the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitor scaffolds where alternative substitution patterns fail to direct metalation to the required position [1]. The quantitative evidence below demonstrates that procurement based solely on aminopyridine class membership, without verifying the exact 2,6-dimethoxy-3-amino substitution, will yield a compound with divergent melting point, logP, hydrogen-bond pharmacophore, and synthetic reactivity.

3-Amino-2,6-dimethoxypyridine: Head-to-Head Comparison


Melting Point & Processability

3-Amino-2,6-dimethoxypyridine exhibits a melting point of 40–47 °C, approximately 75–82 °C lower than that of its chlorinated analog 3-amino-2,6-dichloropyridine (mp 122 °C) and 15–25 °C lower than unsubstituted 3-aminopyridine (mp 60–65 °C) . This lower melting point facilitates melt-based processing and reduces energy requirements for dissolution in reaction media, while the compound remains a manageable solid under standard refrigerated storage (0–8 °C) .

Process chemistry Solid-state handling Purification

Lipophilicity (LogP) Differentiation

The calculated logP of 3-amino-2,6-dimethoxypyridine is 1.26, which is 1.29 log units lower than that of 3-amino-2,6-dichloropyridine (logP 2.55) [1]. This difference corresponds to an approximately 19.5-fold lower octanol–water partition coefficient for the dimethoxy compound, translating to substantially higher aqueous solubility and a markedly different pharmacokinetic starting point for any downstream drug candidate [1].

ADME Drug-likeness Solubility LogP

Hydrogen-Bond Pharmacophore Profile

3-Amino-2,6-dimethoxypyridine presents 1 hydrogen-bond donor (HBD) and 4 hydrogen-bond acceptors (HBA), in contrast to unsubstituted 3-aminopyridine which presents 2 HBDs and 2 HBAs [1]. These methoxy oxygen atoms serve as additional H-bond acceptors while the intramolecular hydrogen-bonding capacity of the 3-NH₂ group is sterically and electronically modulated by the flanking 2- and 6-methoxy substituents. BindingDB data confirm that derivatives built on this scaffold achieve high-affinity interactions: downstream IRAK4 inhibitors reach IC₅₀ = 0.100 nM and PIM-1 inhibitors reach IC₅₀ = 4 nM [2][3].

Medicinal chemistry Pharmacophore Hydrogen bonding Structure-based design

Directed Ortho-Metalation Capability

The 2,6-dimethoxy-3-amino substitution pattern uniquely enables directed ortho-metalation at the 4-position of the pyridine ring, a transformation exploited in the 8-step synthesis of a potent and selective MMP-9/MMP-13 inhibitor (pyridyl analogue 2) [1]. In this published route, 3-amino-2,6-dimethoxypyridine is first converted to its BOC-carbamate in quantitative yield, then metalated with n-BuLi/TMEDA followed by electrophilic quench with methyl chloroformate to install a methyl ester at the 4-position in 34% yield [1]. The resulting downstream hydroxamic acid analogue 2 was identified as the most potent and selective inhibitor of MMP-9 and MMP-13 in that series [1]. The same scaffold serves as the key building block for pyrido[2,3-d]pyrimidine fused heterocycles that form the core of numerous ATP-competitive kinase inhibitors targeting PIM-1 and IRAK4 .

Synthetic methodology Directed metalation Kinase inhibitors Pyrido[2,3-d]pyrimidine

Nucleosome Inhibition & CYP26A1 Engagement

Beyond its role as a synthetic intermediate, 3-amino-2,6-dimethoxypyridine exhibits direct biological activity as an inhibitor of DNA assembly into nucleosomes, reducing the rate of DNA synthesis and cellular proliferation . It also binds ligands with high affinity and low nonspecific binding via hydrogen bonds and dihedral angle interactions . In biochemical profiling, the compound inhibits human CYP26A1 with an IC₅₀ of 0.350 nM using [11,12-³H]ATRA as substrate [1]. In contrast, against dihydroorotase from mouse Ehrlich ascites, it shows only weak inhibition (IC₅₀ = 1.80 × 10⁵ nM at pH 7.37), demonstrating target selectivity rather than promiscuous binding [2].

Epigenetics Nucleosome CYP26A1 Retinoic acid metabolism

3-Amino-2,6-dimethoxypyridine: Key Application Scenarios


Pyrido[2,3-d]pyrimidine Kinase Inhibitor Synthesis

The 2,6-dimethoxy-3-amino substitution pattern is mechanistically required for directed ortho-metalation at the pyridine C-4 position, the critical synthetic step that enables construction of the pyrido[2,3-d]pyrimidine fused ring system [1]. Downstream derivatives built from this scaffold achieve low-nanomolar inhibition of PIM-1 (IC₅₀ = 4 nM) and sub-nanomolar inhibition of IRAK4 (IC₅₀ = 0.100 nM) [2][3]. Procurement of this specific intermediate—rather than a generic 3-aminopyridine—is essential for medicinal chemistry groups pursuing ATP-competitive kinase inhibitor programs in oncology and inflammation.

MMP-9/MMP-13 Inhibitor Development

In the published 8-step synthesis of a potent and selective MMP-9/MMP-13 inhibitor (pyridyl analogue 2), 3-amino-2,6-dimethoxypyridine served as the essential starting material, enabling quantitative BOC protection and regioselective C-4 functionalization [1]. The final compound was identified as the most potent and selective inhibitor of MMP-9 and MMP-13 in that series [1]. Research groups developing metalloproteinase inhibitors for tumor metastasis or osteoarthritis should specify this CAS number to ensure access to the validated synthetic route.

Epigenetic Probes for Nucleosome & Retinoic Acid Pathways

The parent compound's direct dual activity—inhibition of DNA assembly into nucleosomes and potent CYP26A1 engagement (IC₅₀ = 0.350 nM) with >500,000-fold selectivity over dihydroorotase—positions it as a useful tool compound and starting scaffold for epigenetic and nuclear receptor research [1][2][3]. The favorable logP (1.26) and 1-donor/4-acceptor hydrogen-bond pharmacophore further support its use in designing cell-permeable probes targeting chromatin remodeling and retinoic acid signaling pathways.

Process Chemistry: Low-Melting Intermediate Advantage

With a melting point of 40–47 °C—75–82 °C lower than the dichloro analog and 15–25 °C lower than unsubstituted 3-aminopyridine—this compound enables molten-state handling and reduced solvent volumes in large-scale reactions [1][2]. Process development groups evaluating aminopyridine building blocks for kilogram-scale synthesis should consider this melting-point advantage when designing cost-efficient, high-concentration synthetic protocols.

Quote Request

Request a Quote for 3-Amino-2,6-dimethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.